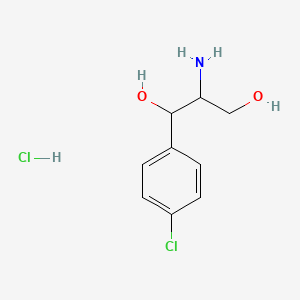

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride

描述

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a propane-1,3-diol moiety, making it a versatile molecule for research and industrial purposes .

作用机制

Target of Action

A structurally similar compound, fty720 (2-amino-2 [2- (-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride), is known to act as a sphingosine-1-phosphate receptor agonist . This suggests that 2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride may also interact with similar targets.

Mode of Action

If it shares a similar mechanism with fty720, it may act as an agonist at sphingosine-1-phosphate receptors, leading to changes in cellular signaling .

Biochemical Pathways

Sphingosine-1-phosphate receptors, which may be a target of this compound, are involved in a variety of cellular processes, including cell growth, survival, and migration .

Pharmacokinetics

A physiologically based pharmacokinetic model was developed for fty720 to predict its concentration in various organs of the body , suggesting that similar studies could be conducted for this compound.

Result of Action

Activation of sphingosine-1-phosphate receptors can lead to a variety of cellular responses, including changes in cell growth, survival, and migration .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 2-amino-1-(4-chlorophenyl)propane-1,3-diol. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with stringent quality control measures to meet regulatory standards .

化学反应分析

Types of Reactions

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-chlorobenzaldehyde, while reduction can produce 2-amino-1-(4-chlorophenyl)propane-1,3-diol .

科学研究应用

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

相似化合物的比较

Similar Compounds

- 2-Amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride

- 2-Amino-2-(4-chlorophenyl)propane-1,3-diol hydrochloride

- 2-Amino-1-(4-bromophenyl)propane-1,3-diol hydrochloride

Uniqueness

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for targeted research and applications .

生物活性

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride, also known as a derivative of phenylpropanoids, has garnered attention due to its diverse biological activities. This compound is recognized for its potential applications in pharmacology and biochemistry. The following sections detail its biological activity, including antibacterial and antifungal properties, mechanism of action, and relevant case studies.

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antifungal activities of compounds similar to this compound. The compound has shown effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organisms | MIC (mg/mL) |

|---|---|---|---|

| 2-Amino-1-(4-chlorophenyl)propane-1,3-diol | Antibacterial | Staphylococcus aureus (S. aureus), Escherichia coli (E. coli) | 0.0039 - 0.025 |

| Pyrrolidine derivatives | Antifungal | Candida albicans | 16.69 - 78.23 |

| Other related phenolic compounds | Antibacterial | Bacillus subtilis, E. coli | 4.69 - 22.9 |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli .

The biological activity of this compound is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity. This mechanism is common among phenolic compounds, which often possess hydroxyl groups that can engage in hydrogen bonding with bacterial cell components.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various compounds against S. aureus and E. coli, this compound demonstrated a rapid bactericidal effect within eight hours of exposure. The study reported complete bacterial death at concentrations as low as 0.0039 mg/mL .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against fungal strains such as Candida albicans and Fusarium oxysporum. Results indicated that the compound exhibited moderate antifungal activity with MIC values ranging from 56.74 to 222.31 µM .

Structure-Activity Relationship (SAR)

Research has emphasized the importance of structural modifications in enhancing the biological activity of phenolic compounds. Substituents on the aromatic ring significantly influence their antimicrobial efficacy:

- Electron-withdrawing groups (like chlorine) enhance antibacterial activity.

- Hydroxyl groups increase solubility and bioavailability.

Toxicity Profile

While the antimicrobial potential is promising, it is crucial to consider the toxicity profile of this compound. Preliminary toxicity assessments suggest a moderate safety margin; however, further studies are warranted to establish comprehensive toxicity data.

属性

IUPAC Name |

2-amino-1-(4-chlorophenyl)propane-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2.ClH/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;/h1-4,8-9,12-13H,5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUVPJRAXNFRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044714-54-5 | |

| Record name | 1,3-Propanediol, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044714-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。